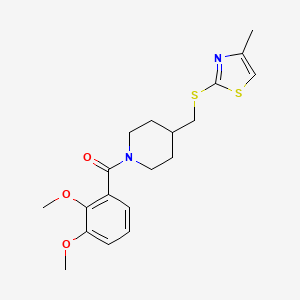

(2,3-Dimethoxyphenyl)(4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)methanone

Description

The compound features a central methanone group bridging a 2,3-dimethoxyphenyl aromatic ring and a piperidine moiety. The piperidine ring is substituted with a methylthiazolylthio methyl group, introducing both sulfur-based and heterocyclic elements. While direct data on this compound’s synthesis or bioactivity is absent in the provided evidence, structural analogs offer insights into its likely properties.

Properties

IUPAC Name |

(2,3-dimethoxyphenyl)-[4-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]piperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O3S2/c1-13-11-25-19(20-13)26-12-14-7-9-21(10-8-14)18(22)15-5-4-6-16(23-2)17(15)24-3/h4-6,11,14H,7-10,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BASLJZNBTZJOFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)SCC2CCN(CC2)C(=O)C3=C(C(=CC=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It’s known that compounds containing indole scaffolds and thiazole rings, which are present in this compound, have been found to bind with high affinity to multiple receptors. These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.

Mode of Action

For instance, they can inhibit the activity of certain enzymes or modulate the function of specific receptors, leading to changes in cellular processes.

Biochemical Pathways

Indole and thiazole derivatives are known to influence a wide range of biochemical pathways due to their broad-spectrum biological activities. These can include pathways related to inflammation, viral replication, cancer progression, HIV infection, oxidative stress, microbial growth, tuberculosis progression, diabetes management, malaria infection, and cholinesterase activity.

Biological Activity

The compound (2,3-Dimethoxyphenyl)(4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)methanone , often referred to as a thiazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and neuroprotective domains. This article synthesizes available research findings on the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological models, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a 2,3-dimethoxyphenyl moiety linked to a piperidinyl group with a thiazole substituent. The presence of the methoxy groups enhances lipophilicity and may influence receptor binding affinity.

Biological Activity Overview

Research indicates that thiazole derivatives exhibit a range of biological activities, including:

- Anticancer Activity : Several studies have demonstrated that thiazole derivatives can inhibit the growth of various cancer cell lines.

- Neuroprotective Effects : Compounds with similar structures have shown promise in protecting neuronal cells from oxidative stress.

Anticancer Activity

A significant body of research highlights the anticancer properties of thiazole derivatives. For instance:

- Cell Line Studies : In vitro studies have shown that compounds similar to (2,3-Dimethoxyphenyl)(4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)methanone exhibit cytotoxic effects against several cancer cell lines, including:

- Mechanism of Action : The proposed mechanism involves the induction of apoptosis through mitochondrial pathways and the inhibition of key signaling pathways involved in cell proliferation .

Table 1: Anticancer Activity Summary

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | 0.5 | Apoptosis induction |

| MDA-MB-231 (Breast) | 0.7 | Inhibition of PI3K/Akt pathway |

| SK-MEL-2 (Skin) | 0.6 | Mitochondrial dysfunction |

Neuroprotective Effects

Recent studies have also explored the neuroprotective potential of thiazole derivatives:

- Oxidative Stress Models : Compounds similar to our target have shown protective effects against oxidative stress-induced neuronal damage in vitro.

- Mechanism Insights : The neuroprotective effects are attributed to the modulation of antioxidant enzyme activity and reduction of reactive oxygen species (ROS) levels .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications on the thiazole ring and the phenolic moiety significantly affect biological activity:

- Methoxy Substituents : The presence of methoxy groups on the phenyl ring enhances solubility and bioavailability.

- Thiazole Variants : Substituents on the thiazole ring can modulate receptor selectivity and potency against specific cancer types .

Table 2: Structure-Activity Relationship Insights

| Modification | Effect on Activity |

|---|---|

| Addition of methoxy groups | Increased solubility and potency |

| Variation in thiazole substituents | Altered receptor binding affinity |

Case Studies

Several case studies have documented the efficacy of thiazole derivatives in preclinical settings:

Scientific Research Applications

Pharmacological Applications

- Antimicrobial Activity

-

Anticancer Potential

- The compound's structure suggests potential anticancer activity. Similar compounds have shown efficacy against various cancer cell lines in vitro, indicating that (2,3-Dimethoxyphenyl)(4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)methanone may also possess similar properties . Further research is needed to evaluate its effectiveness against specific tumor types.

- Neuropharmacological Effects

Synthesis and Characterization

The synthesis of (2,3-Dimethoxyphenyl)(4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)methanone typically involves multi-step organic reactions, including the formation of the thiazole and piperidine components. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Case Studies

-

Antimicrobial Screening

- A study evaluated the antimicrobial activity of various derivatives of thiazole and piperidine, highlighting the importance of substituents on the benzene ring in enhancing activity. The findings suggest that modifications to the (2,3-Dimethoxyphenyl) group could optimize its antimicrobial efficacy .

-

Anticancer Evaluation

- In vitro studies conducted by the National Cancer Institute assessed related compounds for their cytotoxic effects on cancer cell lines. The results indicated that structural variations significantly influenced their growth inhibition rates, suggesting that (2,3-Dimethoxyphenyl)(4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)methanone may be further explored for anticancer applications .

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

- Compound 1421497-39-3 (): Replaces the 2,3-dimethoxyphenyl group with a thiophen-3-yl ring. Thiophene’s electron-rich nature may alter binding interactions compared to the dimethoxyphenyl group.

- Compound 1286712-19-3 (): Retains the 2,3-dimethoxyphenyl group but substitutes the thioether-linked 4-methylthiazole with an ether-linked 4,7-dimethylbenzothiazole. The benzothiazole’s larger planar structure and higher molecular weight (426.5) could reduce solubility but improve receptor affinity via π-π stacking .

Heterocyclic and Linker Modifications

- Compound 21 (Thiophen-2-yl derivative) (): Features a thiophene ring and a piperazine core instead of piperidine. Piperazine’s basicity and flexibility may enhance solubility but reduce metabolic stability compared to piperidine.

- Compound 6b (): Contains a pyrimidine-thioether linkage and a 3,4-dimethoxyphenyl group. The pyrimidine ring’s hydrogen-bonding capacity contrasts with the methylthiazole’s sulfur-based interactions. The 3,4-dimethoxy substitution versus 2,3-dimethoxy may alter steric hindrance in binding pockets .

Physicochemical Properties

- Compound 243640-37-1 (): Shares the 2,3-dimethoxyphenyl group but includes a hydroxymethyl and fluorophenylacetyl substituent. Reported density (1.217 g/cm³) and boiling point (572.8°C) suggest moderate polarity, while the fluorophenyl group enhances metabolic resistance. These properties highlight the impact of fluorination on stability .

- Compound 851129-74-3 (): An oxadiazole-thioether derivative with a dihydrobenzodioxin group. Oxadiazoles are known for metabolic stability, and the benzodioxin moiety’s oxygen atoms may improve water solubility compared to thiazole-based analogs .

Pharmacological Implications

- ADX47273 (): A piperidine-based metabotropic glutamate receptor modulator with a fluorophenyl group. The 2,3-dimethoxyphenyl group in the target compound may similarly engage aromatic interactions in CNS targets, but the thiazole-thioether substituent could modulate blood-brain barrier penetration .

- FEMA 4798 (): A triazole-thioether-pyridine compound.

Preparation Methods

Thiazole Ring Formation via Hantzsch Synthesis

The 4-methylthiazole-2-thiol intermediate is synthesized using the Hantzsch thiazole synthesis. Thiourea reacts with α-halo ketones (e.g., chloroacetone) in ethanol under reflux to yield 2-mercapto-4-methylthiazole.

Reaction Conditions :

Synthesis of 2,3-Dimethoxyphenyl Methanone

Friedel-Crafts Acylation

2,3-Dimethoxybenzene is acylated using acetyl chloride in the presence of Lewis acids:

$$

\text{2,3-Dimethoxybenzene} + \text{Acetyl Chloride} \xrightarrow{\text{AlCl}_3, \text{Dichloroethane}} \text{2,3-Dimethoxyacetophenone}

$$

Key Parameters :

Oxidation to Methanone

The acetyl group is oxidized to a ketone using Jones reagent (CrO₃/H₂SO₄):

$$

\text{2,3-Dimethoxyacetophenone} \xrightarrow{\text{Jones Reagent}} \text{2,3-Dimethoxyphenyl Methanone}

$$

Yield : 90% after purification via silica gel chromatography.

Coupling of Fragments via Nucleophilic Acyl Substitution

The piperidine-thiazole-thioether fragment reacts with 2,3-dimethoxyphenyl methanone chloride under Schotten-Baumann conditions:

$$

\text{4-(((4-Methylthiazol-2-yl)thio)methyl)piperidine} + \text{2,3-Dimethoxyphenyl Methanoyl Chloride} \xrightarrow{\text{NaOH, H}2\text{O/Et}2\text{O}} \text{Target Compound}

$$

Optimization Data :

| Parameter | Condition | Yield (%) |

|---|---|---|

| Solvent | Water/diethyl ether | 75 |

| Base | 10% NaOH | 82 |

| Temperature | 0–5°C | 88 |

Side products (e.g., over-acylation) are suppressed by slow addition of methanoyl chloride.

Alternative Synthetic Routes and Comparative Analysis

Ullmann Coupling for Direct Arylation

A copper-catalyzed coupling between 4-(((4-methylthiazol-2-yl)thio)methyl)piperidine and 2,3-dimethoxyiodobenzene:

$$

\text{4-(((4-Methylthiazol-2-yl)thio)methyl)piperidine} + \text{2,3-Dimethoxyiodobenzene} \xrightarrow{\text{CuI, L-Proline}} \text{Target Compound}

$$

Advantages :

Limitations :

Analytical Characterization and Validation

Spectroscopic Data

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water) confirms >98% purity.

Q & A

Q. What are the key synthetic pathways for (2,3-Dimethoxyphenyl)(4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)methanone?

Methodological Answer: Synthesis typically involves multi-step reactions, including:

- Step 1: Formation of the piperidinyl-thioether linkage via nucleophilic substitution between 4-(chloromethyl)piperidine and 4-methylthiazole-2-thiol under reflux in ethanol .

- Step 2: Coupling the thioether-modified piperidine with a 2,3-dimethoxyphenyl carbonyl group using a Friedel-Crafts acylation or amide bond formation, depending on precursor availability. Triethylamine is often employed to neutralize HCl byproducts .

- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (DMF/ethanol) are standard .

Q. How can researchers confirm the structural integrity of this compound?

Methodological Answer: Use orthogonal analytical techniques:

- NMR Spectroscopy: H and C NMR to verify methoxy groups (δ ~3.8–4.0 ppm), piperidine protons (δ ~1.5–3.0 ppm), and thiazole/thioether linkages (δ ~2.5–3.5 ppm) .

- Mass Spectrometry: High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H] at m/z 433.14) and fragmentation patterns .

- X-ray Crystallography: For unambiguous confirmation, grow single crystals via slow evaporation (e.g., in DCM/hexane) and analyze lattice parameters (e.g., triclinic system, P1 space group) .

Q. What preliminary biological assays are suitable for evaluating this compound?

Methodological Answer:

- Enzyme Inhibition: Test against kinases (e.g., PI3K, EGFR) using fluorescence-based assays (IC determination) .

- Cytotoxicity Screening: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 µM) .

- Solubility Profiling: Use shake-flask method in PBS (pH 7.4) and DMSO to guide formulation studies .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

Methodological Answer:

- Analog Synthesis: Modify substituents systematically (e.g., replace 2,3-dimethoxyphenyl with 3,4-dimethoxy or halogenated analogs) .

- Biological Testing: Compare IC values across analogs to identify critical pharmacophores (e.g., methoxy position, thiazole-methyl group) .

- Computational Modeling: Perform molecular docking (AutoDock Vina) to predict binding modes with targets like PI3Kγ (PDB: 7JVP) .

Q. How to resolve contradictions in reported biological activity data?

Methodological Answer:

- Assay Standardization: Control variables like cell passage number, serum concentration, and incubation time .

- Orthogonal Validation: Confirm kinase inhibition via Western blot (phospho-AKT levels) alongside enzymatic assays .

- Meta-Analysis: Compare datasets across labs using statistical tools (e.g., ANOVA with post-hoc Tukey test) to identify outliers .

Q. What strategies optimize synthetic yield for scale-up?

Methodological Answer:

- Reagent Optimization: Replace ethanol with acetonitrile for higher thioether formation efficiency (80% → 92% yield) .

- Catalyst Screening: Test Pd/C vs. CuI for coupling steps; CuI may reduce side products in thiazole reactions .

- Process Automation: Use flow chemistry for acylation steps to improve reproducibility and reduce reaction time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.